Retrocyclin-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

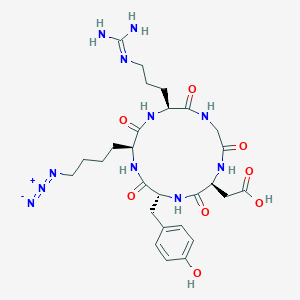

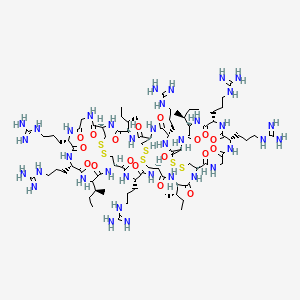

Retrocyclin-3 is a synthetic antimicrobial peptide known for its beta-sheet structure. It belongs to the theta-defensin family, which is a subfamily of defensins. These peptides are cyclic and have shown potential in various therapeutic applications, including antiviral and anticancer activities .

Preparation Methods

Retrocyclin-3 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the chain using activating agents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using TFA.

Cyclization: The linear peptide is cyclized to form the characteristic cyclic structure of this compound.

Chemical Reactions Analysis

Retrocyclin-3 undergoes various chemical reactions, including:

Oxidation: The disulfide bonds in this compound can be oxidized, which is crucial for maintaining its cyclic structure.

Reduction: Reduction of disulfide bonds can lead to the linearization of the peptide, affecting its biological activity.

Substitution: Amino acid residues in this compound can be substituted to enhance its stability or activity

Scientific Research Applications

Antiviral: It has shown activity against HIV-1 by preventing viral entry into cells.

Anticancer: Retrocyclin-3 has demonstrated cytotoxic effects on lung cancer cells, inducing apoptosis and cell cycle arrest.

Antimicrobial: It exhibits broad-spectrum antimicrobial activity against bacteria and fungi.

Mechanism of Action

Retrocyclin-3 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Retrocyclin-3 is unique among antimicrobial peptides due to its cyclic structure and broad-spectrum activity. Similar compounds include:

Human alpha-defensins: Linear peptides with antimicrobial activity.

Human beta-defensins: Linear peptides with a different disulfide bonding pattern.

Theta-defensins from nonhuman primates: Cyclic peptides similar to this compound but naturally occurring.

This compound stands out due to its synthetic origin and potential therapeutic applications in both antiviral and anticancer treatments.

Properties

Molecular Formula |

C82H146N36O18S6 |

|---|---|

Molecular Weight |

2116.7 g/mol |

IUPAC Name |

1-[3-[(1R,4S,7R,10S,13S,16S,22R,25S,28R,31S,34R,37S,40S,43S,49R,52S)-10,25,37,52-tetrakis[(2S)-butan-2-yl]-4,13,31,40,43-pentakis(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxo-56,57,60,61,64,65-hexathia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-octadecazatetracyclo[26.26.4.47,22.434,49]hexahexacontan-16-yl]propyl]guanidine |

InChI |

InChI=1S/C82H146N36O18S6/c1-9-39(5)57-75(135)113-51-35-139-137-33-49(61(121)101-31-55(119)103-43(19-13-25-95-77(83)84)63(123)105-47(67(127)115-57)23-17-29-99-81(91)92)111-73(133)59(41(7)11-3)118-72(132)54-38-142-141-37-53(109-65(125)45(107-69(51)129)21-15-27-97-79(87)88)71(131)117-60(42(8)12-4)74(134)112-50-34-138-140-36-52(70(130)108-46(66(126)110-54)22-16-28-98-80(89)90)114-76(136)58(40(6)10-2)116-68(128)48(24-18-30-100-82(93)94)106-64(124)44(20-14-26-96-78(85)86)104-56(120)32-102-62(50)122/h39-54,57-60H,9-38H2,1-8H3,(H,101,121)(H,102,122)(H,103,119)(H,104,120)(H,105,123)(H,106,124)(H,107,129)(H,108,130)(H,109,125)(H,110,126)(H,111,133)(H,112,134)(H,113,135)(H,114,136)(H,115,127)(H,116,128)(H,117,131)(H,118,132)(H4,83,84,95)(H4,85,86,96)(H4,87,88,97)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,57-,58-,59-,60-/m0/s1 |

InChI Key |

LGJISGRGLYNPKD-DTLSBUNMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)[C@@H](C)CC)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC3=O)[C@@H](C)CC)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCNC(=N)N)CCCNC(=N)N)[C@@H](C)CC |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC3CSSCC(C(=O)N1)NC(=O)C(NC(=O)C4CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)C(C)CC)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC3=O)C(C)CC)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCNC(=N)N)CCCNC(=N)N)C(C)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)

![N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide](/img/structure/B12376189.png)

![(1R,2R,4R,8S,9R,10S,13S)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B12376203.png)

![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)

![(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12376209.png)

![4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile](/img/structure/B12376218.png)

![(1R,3S,9R,10S,13R,15E,17Z,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B12376223.png)

![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)